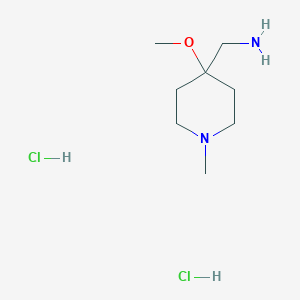

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride is a piperidine-derived compound featuring a methoxy group at the 4-position of the piperidine ring, a methyl group at the 1-position, and a methanamine substituent. Structural analogs suggest its utility in drug discovery, particularly in modulating central nervous system (CNS) targets or as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 4-methoxy-1-methylpiperidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-methoxy-1-methylpiperidine, formaldehyde, hydrogen chloride.

Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) and tertiary amine in the piperidine ring participate in nucleophilic substitution. Key examples include:

-

Urea Formation : Reaction with aryl isocyanates under anhydrous conditions (e.g., dichloromethane, triethylamine) yields N-aryl-N′-benzylurea derivatives. For example, coupling with 4-(trifluoromethoxy)phenyl isocyanate produces 1-(3-methoxy-4-substituted-benzyl)-3-(4-trifluoromethoxyphenyl)urea with 89% yield .

-

Amide Bond Formation : The amine reacts with activated carboxylic acids (e.g., via EDC/HOBt coupling) to form amides. This is critical in generating bioactive analogs for medicinal chemistry studies .

Reagents and Conditions

Redox Reactions

The compound’s amine groups and piperidine ring undergo oxidation and reduction:

-

Oxidation : Treatment with hydrogen peroxide or KMnO<sub>4</sub> oxidizes the tertiary amine to an N-oxide .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces imine intermediates during reductive amination steps .

Ring-Opening and Functionalization

The piperidine ring can be modified via:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .

-

Ether Cleavage : BF<sub>3</sub>-mediated demethylation of the methoxy group generates phenolic derivatives for further functionalization .

Comparative Reactivity

The methoxy and methylamine substituents differentiate this compound from analogs:

Mechanistic Pathways

-

Urea Formation : The primary amine attacks the electrophilic carbon of isocyanates, forming a tetrahedral intermediate that collapses to release HCl and yield urea .

-

Reductive Amination : Imine formation between the amine and ketone is followed by NaBH<sub>3</sub>CN-mediated reduction to the secondary amine .

Scientific Research Applications

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of the target compound with analogs:

*Hypothetical molecular formula and weight derived from structural analysis.

Key Observations:

- Substituent Effects : The methoxy group in the target compound may enhance hydrophilicity compared to halogenated (e.g., iodo, fluoro) or aromatic (e.g., benzimidazole) analogs .

- Aromatic vs.

- Salt Forms: Dihydrochloride salts (target compound, –15) generally improve aqueous solubility compared to monohydrochloride derivatives like diphenylpyraline hydrochloride .

Pharmacological and Toxicological Comparisons

Pharmacological Activity:

- Halogenated Derivatives : Iodo- and fluoro-substituted compounds (–15) are often explored in radiopharmaceuticals or CNS drugs due to their metabolic stability and target affinity.

Regulatory Status:

- However, analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride are subject to Chinese safety regulations (e.g., GB/T 16483-2008) and international treaties (e.g., Stockholm Convention) .

Biological Activity

(4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group that enhances its lipophilicity, facilitating its interaction with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C10H16Cl2N2O, with a molecular weight of approximately 239.16 g/mol. The structure includes a piperidine ring substituted with a methoxy group at the 4-position and a methylamine moiety.

The biological activity of this compound primarily arises from its ability to interact with neurotransmitter receptors and enzymes. Notably, it has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is crucial for neurotransmission and cognitive function. This interaction can enhance muscle contraction and improve cognitive processes by modulating cholinergic signaling pathways.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the 1-methylpiperidin-4-yl group exhibit significant anticancer properties. For instance, several derivatives showed IC50 values against various cancer cell lines:

- A549 (lung cancer) : IC50 < 5 μM

- HCT116 (colon cancer) : IC50 < 3 μM

- MCF7 (breast cancer) : IC50 < 3 μM

- PC3 (prostate cancer) : IC50 < 5 μM

These findings suggest that this compound and its analogs may serve as promising candidates for further development in cancer therapy due to their potent antiproliferative effects .

2. Neurological Effects

The compound's ability to inhibit acetylcholinesterase not only enhances cholinergic signaling but also suggests potential applications in treating neurodegenerative diseases like Alzheimer’s. The inhibition leads to an accumulation of acetylcholine, thereby improving synaptic transmission and cognitive functions .

3. Anti-inflammatory Properties

Piperidine derivatives have been explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways makes it a candidate for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperidine derivatives, highlighting the following key findings:

These studies underscore the potential therapeutic applications of this compound in oncology and neurology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Methoxy-1-methylpiperidin-4-yl)methanamine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation or reductive amination of a piperidine precursor. For example, reacting 4-methoxy-1-methylpiperidine with a protected aminomethyl group under basic conditions (e.g., K₂CO₃ in DMF) followed by deprotection and salt formation with HCl . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DCM for non-polar intermediates), and controlling temperature (room temperature for nucleophilic substitutions, reflux for reductions).

- Key Considerations : Impurities from incomplete methylation or over-alkylation must be minimized using stoichiometric controls. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH gradients) is critical .

Q. How can researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.3 ppm), methylpiperidine (δ ~2.2–2.8 ppm), and aminomethyl (-CH₂NH₂, δ ~1.5–2.0 ppm) groups .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ and isotopic patterns consistent with Cl⁻ counterions .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Freely soluble in water (>50 mg/mL) due to dihydrochloride salt formation. Limited solubility in organic solvents (e.g., DMSO: <5 mg/mL). Pre-solubilize in aqueous buffers (pH 4–6) for biological assays .

- Stability : Stable at -20°C for >2 years in lyophilized form. In solution, avoid prolonged exposure to light or temperatures >25°C to prevent degradation (validate via accelerated stability studies at 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : If one study reports receptor antagonism (e.g., σ-receptor IC₅₀ = 10 nM) while another shows no activity, discrepancies may arise from:

- Assay Conditions : Differences in buffer pH (affects ionization of the amine group) .

- Batch Variability : Impurities (e.g., residual solvents) interfering with target binding. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in vitro?

- Metabolic Stability :

- Microsomal Assays : Incubate with human liver microsomes (HLM) + NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using intrinsic clearance rates .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC₅₀ values .

- Toxicity :

- Mitochondrial Toxicity : Measure ATP depletion in HepG2 cells after 24-hour exposure (CellTiter-Glo assay).

- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ for hERG current blockade) .

Q. How can computational modeling predict the compound’s interaction with target proteins?

- Workflow :

Docking : Use AutoDock Vina with protein structures (PDB ID for target receptors) to identify binding poses. Prioritize poses with favorable ΔG values (< -8 kcal/mol) .

MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50% simulation time) .

SAR Analysis : Compare with analogs (e.g., 4-methylpiperazine derivatives) to optimize steric/electronic properties .

Q. What experimental designs are robust for evaluating environmental impacts of this compound?

- Ecotoxicology :

- Algal Toxicity : Expose Chlamydomonas reinhardtii to 1–100 µM compound. Measure growth inhibition (OD₇₅₀) over 72 hours .

- Biodegradation : OECD 301F test to assess mineralization (CO₂ evolution) in activated sludge. Classify as "readily biodegradable" if >60% degradation in 28 days .

Q. Methodological Notes

- Safety : While GHS classification is absent for similar compounds, assume acute toxicity (LD₅₀ > 300 mg/kg in rats) and use PPE (gloves, goggles) during handling .

- Data Reproducibility : Include internal controls (e.g., reference standards from PubChem) and document synthetic batches with COA data (e.g., NMR purity, residual solvents) .

Properties

Molecular Formula |

C8H20Cl2N2O |

|---|---|

Molecular Weight |

231.16 g/mol |

IUPAC Name |

(4-methoxy-1-methylpiperidin-4-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10-5-3-8(7-9,11-2)4-6-10;;/h3-7,9H2,1-2H3;2*1H |

InChI Key |

RIGRBXSNBGBJEY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(CN)OC.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.